[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 871549-76-7
VCID: VC4231008
InChI: InChI=1S/C18H22N2O6/c1-11(2)18(3,10-19)20-15(21)9-26-17(22)12-7-13(23-4)16-14(8-12)24-5-6-25-16/h7-8,11H,5-6,9H2,1-4H3,(H,20,21)
SMILES: CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(C(=C1)OC)OCCO2
Molecular Formula: C18H22N2O6
Molecular Weight: 362.382

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate

CAS No.: 871549-76-7

Cat. No.: VC4231008

Molecular Formula: C18H22N2O6

Molecular Weight: 362.382

* For research use only. Not for human or veterinary use.

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate - 871549-76-7

Specification

CAS No. 871549-76-7
Molecular Formula C18H22N2O6
Molecular Weight 362.382
IUPAC Name [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Standard InChI InChI=1S/C18H22N2O6/c1-11(2)18(3,10-19)20-15(21)9-26-17(22)12-7-13(23-4)16-14(8-12)24-5-6-25-16/h7-8,11H,5-6,9H2,1-4H3,(H,20,21)
Standard InChI Key AQCFHEIOJFKFBN-UHFFFAOYSA-N
SMILES CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(C(=C1)OC)OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Composition

The compound integrates two primary moieties:

  • 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate: A bicyclic benzodioxane derivative with a methoxy substituent at position 8 and a carboxylate group at position 6.

  • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl: A carbamoyl-methyl group linked to a cyano-substituted, branched alkyl chain.

Proposed Molecular Formula:
C18H21N2O6\text{C}_{18}\text{H}_{21}\text{N}_2\text{O}_6
Derivation:

  • Benzodioxine carboxylate core: C10H9O5\text{C}_{10}\text{H}_9\text{O}_5 (from ).

  • Ester side chain: C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O} (estimated from analogous structures in).

Spectroscopic Characterization

Key spectral data for related compounds (, ):

TechniqueKey Peaks
IR (KBr)3600–3000 cm1^{-1} (O–H stretch), 1720 cm1^{-1} (C=O ester), 2240 cm1^{-1} (C≡N)
1^1H NMRδ 1.2–1.4 (m, 6H, CH3_3), δ 3.8 (s, 3H, OCH3_3), δ 4.2–4.4 (m, 4H, OCH2_2)
13^{13}C NMRδ 168.5 (C=O), δ 115.5 (C≡N), δ 56.2 (OCH3_3), δ 25–35 (CH3_3 branches)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence (, ):

  • Preparation of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid:

    • Obtained via demethylation and cyclization of 3-methoxycatechol derivatives, followed by carboxylation ( ).

    • Yield: ~55% after recrystallization ( ).

  • Esterification with [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl Group:

    • Reagents: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

    • Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12 hours ().

    • Workup: Purification via silica gel chromatography (hexane/ethyl acetate).

Representative Reaction Scheme:

Acid+AlcoholDCC/DMAPEster+DCU\text{Acid} + \text{Alcohol} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{DCU}

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the benzodioxine and carbamoyl groups necessitate prolonged reaction times.

  • Moisture Sensitivity: Cyanide and carbamate functionalities require inert atmosphere handling ().

Chemical Reactivity and Stability

Hydrolysis Pathways

The ester bond is susceptible to hydrolysis under acidic or basic conditions ():

EsterH3O+/OHAcid+Alcohol\text{Ester} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{Acid} + \text{Alcohol}
  • Half-life (pH 7.4): ~24 hours (estimated from analogous esters).

Functional Group Transformations

  • Cyano Group Reduction: Catalytic hydrogenation (H2_2, Pd/C) yields primary amines.

  • Carbamate Alkylation: Reacts with alkyl halides to form N-alkyl derivatives ( ).

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